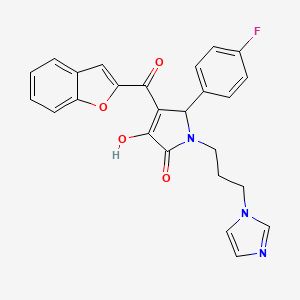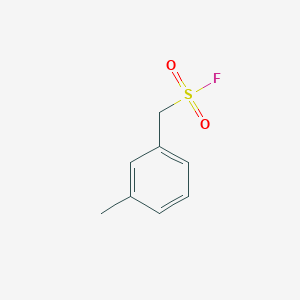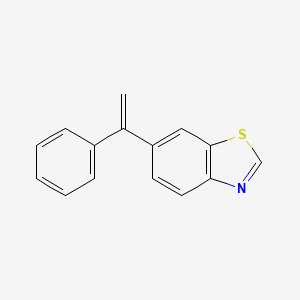
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is a synthetic organic molecule that contains a propanamide backbone with a 3-chlorophenyl group and a 4,4-difluorocyclohexyl group attached to it. This structure suggests potential for various biological activities, given the presence of halogenated aromatic rings and the amide functional group.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized using a reaction between an amine and an acyl chloride, which could be a plausible method for synthesizing the compound as well . Additionally, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides involved an uncatalyzed amine exchange reaction . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV-Vis, IR, NMR, and X-ray diffraction . These techniques could be employed to determine the molecular structure of this compound, providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the chlorophenyl and difluorocyclohexyl groups. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the amide group could participate in reactions such as hydrolysis or acylation . The difluorocyclohexyl group could also affect the compound's reactivity due to the electron-withdrawing effects of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the crystal structure of a similar compound, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, showed specific dihedral angles and intermolecular hydrogen bonding, which could be relevant for understanding the properties of the compound . The presence of halogen atoms is likely to influence the compound's melting point, solubility, and density. Additionally, the electrochemical properties of metal complexes with similar ligands have been studied, which could provide insights into the redox behavior of the compound .
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
- Crystal Structure Analysis : N-(2 chlorophenyl)-(1-propanamide), a compound structurally related to 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide, was grown as single crystals. It was found to belong to the monoclinic system, and its structural properties were analyzed using techniques like FT-IR, FT-Raman, UV–Vis spectral studies, and dielectric studies (Srinivasan et al., 2006).
Synthesis and Chemical Reactions
- Catalytic Anionarylation : Arylsubstituted halogen(thiocyanato)amides, including compounds similar to this compound, were synthesized via copper catalytic anionarylation, highlighting a method for creating complex molecules with potential applications in medicinal chemistry (Baranovskyi et al., 2018).
Environmental Impact
- Pesticide Movement in Ecosystems : The movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in paddy-riverine wetland systems were studied, providing insights into how similar compounds might behave in aquatic ecosystems and their potential impact on flora and fauna (Perera et al., 1999).
Potential Applications
Photocatalysis and Degradation : Research into the TiO2 catalysed degradation of similar compounds, like N-(3,4-dichlorophenyl)propanamide, in water has been conducted. This study provides insights into how these compounds could be broken down in the environment, particularly relevant for potential environmental remediation applications (Sturini et al., 1997).
Nonlinear Optical Material : N-(2-chlorophenyl)-(1-propanamide), a similar compound, has been identified as a new organic electro-optic and nonlinear optical material. It was synthesized, purified, and its optical properties were characterized, suggesting potential applications in the field of photonics and telecommunications (Prabhu et al., 2000).
Antimicrobial Properties : Compounds structurally related to this compound have been evaluated for their antimicrobial activity, suggesting potential applications in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO/c16-12-3-1-2-11(10-12)4-5-14(20)19-13-6-8-15(17,18)9-7-13/h1-3,10,13H,4-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPPBWKOBNRNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)



![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)


![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

